2-({[4-(3-methoxybenzyl)piperazin-1-yl]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-({[4-(3-methoxybenzyl)piperazin-1-yl]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives This compound is characterized by its complex structure, which includes a piperazine ring, a thiazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(3-methoxybenzyl)piperazin-1-yl]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a methoxybenzyl compound.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone.
Final Coupling: The final compound is obtained by coupling the piperazine derivative with the thiazole derivative under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides are used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-({[4-(3-methoxybenzyl)piperazin-1-yl]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is studied for its pharmacokinetic properties and its potential use in drug development.
Biochemistry: It is used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({[4-(3-methoxybenzyl)piperazin-1-yl]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound binds to GABA receptors on muscle membranes, causing hyperpolarization of nerve endings and resulting in flaccid paralysis . This mechanism is similar to that of other piperazine derivatives, which are known to act as GABA receptor agonists .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simpler compound that also acts as a GABA receptor agonist.
Norfloxacin-Thiazolidinedione Hybrids: These compounds share structural similarities and are investigated for their antimicrobial properties.
1,2,4-Triazole Derivatives: These compounds have similar structural motifs and are studied for their antibacterial activity.
Uniqueness
2-({[4-(3-methoxybenzyl)piperazin-1-yl]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is unique due to its complex structure, which combines a piperazine ring, a thiazole ring, and various functional groups. This unique structure allows it to interact with multiple biological targets and exhibit diverse pharmacological activities .
Properties
Molecular Formula |
C21H29N5O3S |
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Molecular Weight |
431.6 g/mol |
IUPAC Name |
2-[[2-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C21H29N5O3S/c1-15-19(20(28)24(2)3)30-21(22-15)23-18(27)14-26-10-8-25(9-11-26)13-16-6-5-7-17(12-16)29-4/h5-7,12H,8-11,13-14H2,1-4H3,(H,22,23,27) |
InChI Key |
BYMSGLYNOREDBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2CCN(CC2)CC3=CC(=CC=C3)OC)C(=O)N(C)C |
Origin of Product |
United States |
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